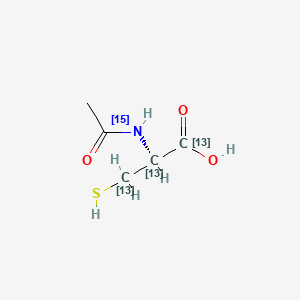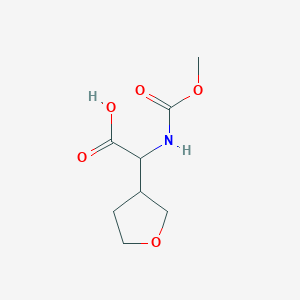
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid is an organic compound that features both a tetrahydrofuran ring and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid typically involves the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Formation of the amino group: This can be done through amination reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates.
Major Products
Oxidation products: Lactones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Functionalized derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme studies: The compound can be used to study enzyme-substrate interactions.
Metabolic research: It may be involved in metabolic pathway studies.
Medicine
Drug development: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Biomarker research: It may serve as a biomarker in certain biological studies.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-2-yl)acetic acid: Similar structure but with a different position of the tetrahydrofuran ring.
2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-4-yl)acetic acid: Another positional isomer.
2-((Methoxycarbonyl)amino)-2-(tetrahydropyran-3-yl)acetic acid: Similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The unique combination of the tetrahydrofuran ring and the methoxycarbonyl group in 2-((Methoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid imparts specific chemical properties that may not be present in its analogs
Propiedades
Fórmula molecular |
C8H13NO5 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-(methoxycarbonylamino)-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C8H13NO5/c1-13-8(12)9-6(7(10)11)5-2-3-14-4-5/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11) |
Clave InChI |
ZMSOERRUXVLDRI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(C1CCOC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


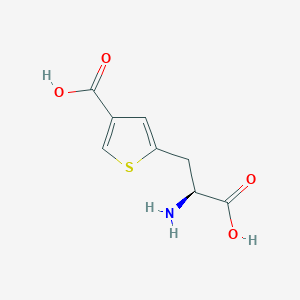
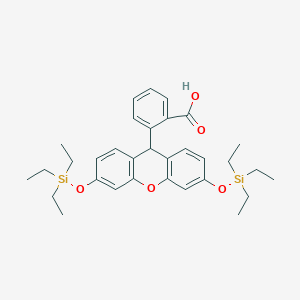
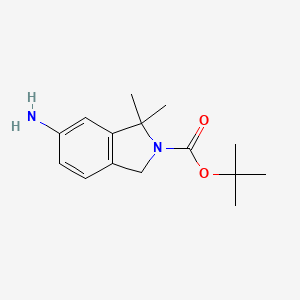
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)

![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
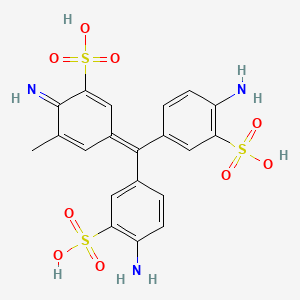
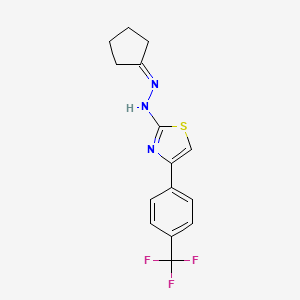
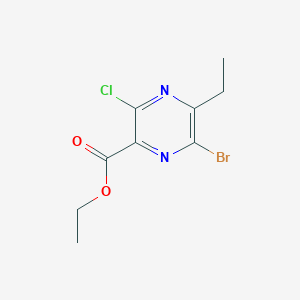
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
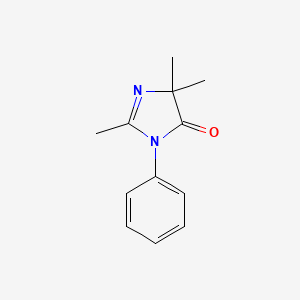
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)
